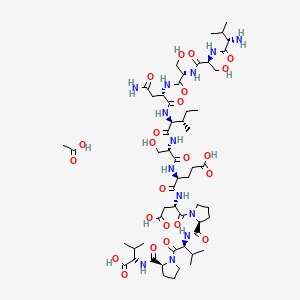![molecular formula C8H5NO3 B14768826 Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)
Benzo[c]isoxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c]isoxazole-5-carboxylic acid is a heterocyclic compound that features a benzene ring fused to an isoxazole ring, with a carboxylic acid group attached at the 5-position of the isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of solid-phase synthesis techniques and the optimization of reaction conditions to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[c]isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like toluene or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized isoxazole compounds .
Wissenschaftliche Forschungsanwendungen
Benzo[c]isoxazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of Benzo[c]isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes. The exact mechanism depends on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Benzo[c]isoxazole-5-carboxylic acid can be compared with other similar compounds, such as:
- Isoxazole-3-carboxylic acid
- Isoxazole-4-carboxylic acid
- Benzisoxazole derivatives
These compounds share the isoxazole ring structure but differ in the position and type of substituents. This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Eigenschaften
Molekularformel |
C8H5NO3 |
|---|---|
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
2,1-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-1-2-7-6(3-5)4-12-9-7/h1-4H,(H,10,11) |
InChI-Schlüssel |
NHRWNKSZPJSWQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NOC=C2C=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)





